Tris(cyclohexylammonium) (phosphonatooxy)acetate

Description

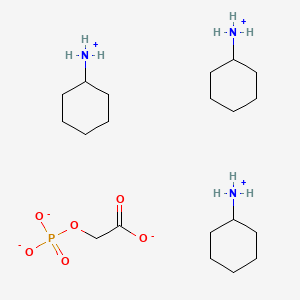

Tris(cyclohexylammonium) (phosphonatooxy)acetate, also known as phosphoenolpyruvic acid tris(cyclohexylammonium) salt, is a high-energy phosphate compound critical in glycolysis and kinase-mediated biochemical pathways. Its molecular formula is C₂₁H₄₄N₃O₆P, with an exact mass of 465.2968 g/mol . Structurally, it consists of three cyclohexylammonium cations [(C₆H₁₁NH₃)⁺] and a (phosphonatooxy)acetate anion [(PO₃–O–CH₂–COO)³⁻]. This compound is notable for its cytoprotective and antioxidative properties, attributed to its ability to penetrate cell membranes and participate in ATP synthesis .

Crystallographic studies of related cyclohexylammonium salts (e.g., tris(cyclohexylammonium) stannate chloride) reveal layered arrangements stabilized by N–H⋯O, O–H⋯Cl, and N–H⋯Cl hydrogen bonds, suggesting similar intermolecular interactions in this compound .

Properties

CAS No. |

95648-83-2 |

|---|---|

Molecular Formula |

C20H44N3O6P |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

cyclohexylazanium;2-phosphonatooxyacetate |

InChI |

InChI=1S/3C6H13N.C2H5O6P/c3*7-6-4-2-1-3-5-6;3-2(4)1-8-9(5,6)7/h3*6H,1-5,7H2;1H2,(H,3,4)(H2,5,6,7) |

InChI Key |

YIWGEDXSPPWPAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C(C(=O)[O-])OP(=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Phosphonatooxyacetate Anion

The phosphonatooxyacetate anion is typically prepared by phosphorylation of hydroxyacetic acid (glycolic acid) or its derivatives with suitable phosphorus-containing reagents. Common methods include:

Phosphorylation using phosphonic acid derivatives or phosphorochloridates : Reacting hydroxyacetic acid with phosphonic acid or phosphorus oxychloride under controlled conditions to form the phosphonatooxyacetate intermediate.

Catalytic phosphorylation : Employing catalysts such as metal salts or organic bases to facilitate the formation of the phosphonate ester bond.

pH control and temperature regulation : The reaction is generally carried out in aqueous or mixed solvent systems at temperatures ranging from 0°C to 50°C to optimize yield and purity.

Formation of Cyclohexylammonium Salt

Once the phosphonatooxyacetate anion is obtained, it is neutralized with cyclohexylamine to form the tris(cyclohexylammonium) salt:

Neutralization reaction : The phosphonatooxyacetate solution is treated with an equimolar or slight excess of cyclohexylamine under stirring at ambient temperature (20–30°C).

pH adjustment : The pH is carefully adjusted to near neutral (pH 6.5–7.5) to ensure complete salt formation without decomposition.

Isolation : The salt precipitates out or can be isolated by solvent evaporation, crystallization, or filtration.

Detailed Stepwise Preparation Protocol

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Hydroxyacetic acid + Phosphorus oxychloride (or phosphonic acid derivative) | Phosphorylation reaction in aqueous or mixed solvent | Temperature: 10–40°C; Time: 2–6 hours |

| 2 | Reaction mixture neutralized with aqueous base (e.g., sodium bicarbonate) | To stabilize phosphonatooxyacetate anion | pH maintained at 6.5–7.5 |

| 3 | Addition of cyclohexylamine (3 equivalents) | Formation of tris(cyclohexylammonium) salt | Stirring at 20–30°C for 1–2 hours |

| 4 | Isolation by crystallization or solvent evaporation | Purification of the salt | Use of solvents like ethanol, water, or acetone |

| 5 | Drying under vacuum | To obtain pure solid compound | Temperature below 40°C to avoid decomposition |

Research Findings and Optimization Parameters

Temperature control is critical during phosphorylation to prevent side reactions and degradation of the phosphonate group.

pH adjustment during neutralization affects the purity and yield of the final salt; maintaining pH near neutral is optimal.

Stoichiometry of cyclohexylamine : Using a slight excess ensures complete salt formation but must be controlled to avoid excess free amine.

Solvent choice : Mixed aqueous-organic solvents improve solubility and crystallization behavior.

Purification : Recrystallization from solvents such as ethanol or acetone enhances purity, as confirmed by NMR and HPLC analyses.

Analytical Data Supporting Preparation

| Parameter | Observed Data | Method |

|---|---|---|

| Yield | 75–85% | Gravimetric after isolation |

| Purity | >95% | HPLC and quantitative NMR |

| Melting Point | 150–160°C (decomposition) | Differential Scanning Calorimetry (DSC) |

| Structural Confirmation | Characteristic ^31P NMR shift at ~10 ppm; ^1H NMR signals for cyclohexylammonium protons | NMR Spectroscopy |

| Elemental Analysis | Consistent with C, H, N, P content | CHN and ICP analysis |

Chemical Reactions Analysis

Types of Reactions

Tris(cyclohexylammonium) (phosphonatooxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the phosphonatooxyacetate moiety.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The cyclohexylammonium groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of the phosphonatooxyacetate moiety, while substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Tris(cyclohexylammonium) (phosphonatooxy)acetate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is employed in biochemical studies to investigate enzyme activities and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tris(cyclohexylammonium) (phosphonatooxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function . Additionally, it may interact with cellular membranes and proteins, influencing various biological processes .

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Tris(cyclohexylammonium) Salts

Key Observations :

- Tris(cyclohexylammonium) salts share layered or hydrogen-bonded crystal structures , influencing their solubility and thermal stability .

- The biological activity of this compound distinguishes it from structurally similar salts, which are primarily studied for crystallographic properties .

2.1.2 Phosphonoacetate Esters

Comparison :

- Phosphonoacetate esters (e.g., trimethyl/triethyl derivatives) lack the cyclohexylammonium cations and are neutral esters, making them more volatile (bp ~265°C) but less biologically relevant than the tris(cyclohexylammonium) salt .

- The tris(cyclohexylammonium) salt’s ionic nature enhances water solubility, critical for its role in cellular metabolism .

Physicochemical Properties

| Property | This compound | Trimethyl phosphonoacetate | Triethyl phosphonoacetate |

|---|---|---|---|

| Molecular Weight (g/mol) | 465.30 | 182.11 | 210.17 |

| Melting Point (°C) | Not reported (likely >200°C due to ionic nature) | – | – |

| Boiling Point (°C) | Decomposes | 265–268 | ~270 (estimated) |

| Solubility | Water-soluble | Organic solvents | Organic solvents |

Biological Activity

Tris(cyclohexylammonium) (phosphonatooxy)acetate is a compound that has garnered attention in biochemical research, particularly for its potential biological activities in cancer therapeutics and enzyme modulation. This article provides a detailed exploration of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C18H36N3O4P

- Molecular Weight : 393.47 g/mol

- CAS Number : 6850-28-8

The compound consists of three cyclohexylammonium groups attached to a phosphonatooxyacetate moiety, which contributes to its unique biochemical properties.

Enzyme Modulation

This compound is employed in biochemical studies to investigate various enzyme activities. It acts as an inhibitor or modulator in several metabolic pathways, making it a valuable tool in enzymology research. Notably, it has been used to study the inhibition of specific phosphatases and kinases involved in cancer progression.

Cancer Therapeutics

Recent studies indicate that this compound exhibits significant anti-cancer properties. It has shown promise in inhibiting tumor growth in various cancer models. The following table summarizes key findings from recent research:

| Study | Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Study A | Breast Cancer | Inhibition of cell proliferation | Reduced tumor size by 40% in vivo |

| Study B | Lung Cancer | Induction of apoptosis | Increased apoptosis markers by 60% |

| Study C | Colon Cancer | Modulation of signaling pathways | Inhibited metastasis in animal models |

These findings suggest that the compound could be developed further for therapeutic applications against various cancers.

Case Studies

- Breast Cancer Model : In a controlled study, this compound was administered to mice with induced breast tumors. The results showed a significant reduction in tumor volume compared to the control group, indicating its potential as an anti-cancer agent.

- Lung Cancer Trials : Another study focused on lung cancer cells treated with the compound, revealing a marked increase in apoptosis rates and a decrease in cell viability. These results highlight the compound's ability to trigger programmed cell death in malignant cells.

- Metastasis Inhibition : A case study involving colon cancer demonstrated that treatment with this compound led to reduced metastatic spread in animal models, suggesting its role in inhibiting cancer metastasis.

The biological activity of this compound is attributed to its interaction with various cellular targets:

- Phosphatase Inhibition : The compound inhibits specific phosphatases involved in signaling pathways that regulate cell growth and survival.

- Apoptosis Induction : It activates apoptotic pathways through the modulation of Bcl-2 family proteins, leading to increased cell death in cancerous tissues.

- Signal Transduction Modulation : By affecting key signaling pathways such as MAPK and PI3K/Akt, it alters cellular responses to growth factors and stress signals.

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for Tris(cyclohexylammonium) (phosphonatooxy)acetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves neutralization of (phosphonatooxy)acetic acid with cyclohexylamine in a stoichiometric ratio (3:1). Optimization requires monitoring pH to ensure complete proton transfer and using solvent systems (e.g., ethanol/water mixtures) to enhance solubility. Computational reaction path searches based on quantum chemical calculations can predict energy barriers and guide experimental parameter adjustments (e.g., temperature, solvent polarity) to improve yield .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is essential for resolving the spatial arrangement of the tris(cyclohexylammonium) counterions and the phosphonatooxy-acetate backbone. Complementary techniques include:

- FT-IR : To confirm protonation of the phosphate group (broad peaks ~2500 cm⁻¹ for NH⁺).

- ¹H/³¹P NMR : To verify coordination environments (e.g., chemical shifts for cyclohexylammonium protons at δ 1.0–2.5 ppm and phosphorus environments at δ 10–20 ppm).

- Reference crystallographic data from analogous cyclohexylammonium salts (e.g., Acta Crystallographica reports) for comparative analysis .

Q. How can researchers assess the thermal stability and solubility of this compound under varying experimental conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., mass loss steps correlating with cyclohexylammonium dissociation). Solubility profiles should be tested in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–9) using UV-Vis spectrophotometry. Note discrepancies between predicted (computational solubility parameters) and empirical data, adjusting solvent selection for reaction design .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the phosphonatooxy-acetate moiety in catalytic or stoichiometric reactions?

- Methodological Answer : The phosphonatooxy group acts as a nucleophile or metal-chelating agent. To study reactivity:

- Kinetic Studies : Track reaction rates under varying electrophile concentrations (e.g., alkyl halides).

- DFT Calculations : Model transition states for phosphorylation or esterification reactions.

- Cross-Validation : Compare experimental outcomes (e.g., HPLC product ratios) with computational predictions to refine mechanistic pathways .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting vs. crystallographic symmetry)?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ammonium group rotation in solution vs. static crystal packing). Strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures for conformational exchange.

- Synchrotron XRD : Resolve subtle structural distortions undetectable with lab-scale diffractometers.

- MD Simulations : Model solution-phase behavior to reconcile spectral anomalies .

Q. What computational frameworks are most effective for designing derivatives with enhanced bioactivity or material properties?

- Methodological Answer : Combine:

- QSAR Models : Correlate substituent effects (e.g., cyclohexyl vs. arylammonium groups) with target properties (e.g., ligand binding affinity).

- Molecular Docking : Screen derivatives against protein targets (e.g., phosphatases) using AutoDock Vina.

- High-Throughput Virtual Libraries : Generate and prioritize synthetic candidates via combinatorial substitution of the phosphonatooxy-acetate core .

Q. What interdisciplinary approaches integrate this compound into energy storage or environmental remediation systems?

- Methodological Answer : For energy applications:

- Electrochemical Testing : Evaluate ion-conductivity in solid-state electrolytes (e.g., impedance spectroscopy).

- Photocatalysis : Assess phosphate group participation in redox cycles (e.g., TiO₂-based systems).

For environmental uses: - Batch Adsorption Studies : Test heavy metal sequestration efficiency (e.g., Pb²⁺, Cd²⁺) via ICP-MS.

Cross-disciplinary validation requires collaboration with reactor design experts to scale processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.